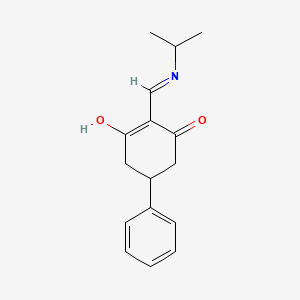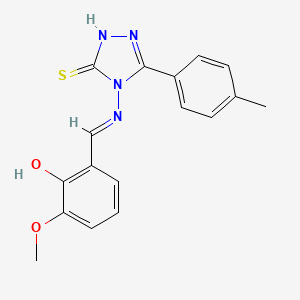![molecular formula C16H13N5O4 B3718248 N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3718248.png)
N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a pyrazole ring, and several functional groups, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the pyrazole derivative. The key steps include:
Naphthalene Derivative Preparation: The starting material, 2-hydroxy-6-nitronaphthalene, is synthesized through nitration of 2-hydroxy-naphthalene using a mixture of concentrated nitric acid and sulfuric acid.
Pyrazole Derivative Preparation: The pyrazole derivative, 5-methyl-1H-pyrazole-3-carboxamide, is synthesized through the reaction of hydrazine with an appropriate β-keto ester, followed by cyclization.
Condensation Reaction: The final step involves the condensation of the naphthalene derivative with the pyrazole derivative in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Nifuroxazide: An oral nitrofuran antibiotic with a similar nitro group and aromatic structure.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of a naphthalene ring and a pyrazole ring, along with multiple functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-9-6-14(19-18-9)16(23)20-17-8-13-12-4-3-11(21(24)25)7-10(12)2-5-15(13)22/h2-8,22H,1H3,(H,18,19)(H,20,23)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQUSIKDYMKCOK-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3718165.png)
![N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B3718170.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3718179.png)
![N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B3718182.png)

![2-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B3718207.png)
![ethyl 2-anilino-5-[(dimethylamino)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3718211.png)

![ethyl [(3Z)-3-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B3718223.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B3718240.png)
![N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B3718251.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3718255.png)

![N'-(2-hydroxy-5-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B3718267.png)
